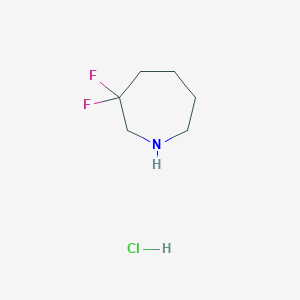

3,3-Difluoroazepane hydrochloride

Description

Contextualization of Azepane Ring Systems in Organic and Medicinal Chemistry

Azepane, a seven-membered saturated heterocycle containing a nitrogen atom, represents a crucial structural motif in a multitude of biologically active compounds and natural products. researchgate.netlifechemicals.com Its inherent conformational flexibility allows it to adopt various arrangements in three-dimensional space, a characteristic that can be pivotal for its interaction with biological targets. lifechemicals.com The azepane core is found in several FDA-approved drugs, highlighting its therapeutic relevance across a spectrum of diseases. nyu.edunih.gov For instance, the natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C. lifechemicals.com Furthermore, synthetic derivatives of azepane have demonstrated a wide array of pharmacological activities, including anticancer, antidiabetic, and antiviral properties. researchgate.net The versatility of the azepane scaffold makes it an attractive starting point for the design and synthesis of novel therapeutic agents. nyu.edunih.gov

The Role of Fluorine Substitution in Modulating Chemical and Biological Profiles of Heterocycles

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.orgnih.gov Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen in terms of steric demand. nih.govacs.org This unique combination of properties makes fluorine a valuable tool in medicinal chemistry for optimizing lead compounds. acs.org The substitution of hydrogen with fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. acs.org

The placement of two fluorine atoms on the same carbon, known as geminal difluorination, has profound stereoelectronic consequences that can significantly influence the conformation of a cyclic system. nih.govdiva-portal.org The strong C-F bonds are polarized, creating a local dipole moment. nih.gov These polarized bonds can engage in stabilizing hyperconjugative interactions with neighboring orbitals, leading to a preference for specific conformations. acs.orgnih.gov This phenomenon, often referred to as the fluorine gauche effect, can be a powerful tool for pre-organizing a molecule into a desired shape for optimal interaction with a biological target. acs.orgnih.gov By restricting the conformational freedom of the azepane ring, geminal difluorination can lead to a more defined three-dimensional structure, which can be advantageous for drug design. lifechemicals.com

The high electronegativity of fluorine also impacts the reactivity of adjacent functional groups. acs.orgrsc.org The electron-withdrawing nature of fluorine can decrease the basicity of the nearby nitrogen atom in the azepane ring, which can affect its participation in chemical reactions. acs.org This modulation of reactivity can be exploited to achieve greater selectivity in synthetic transformations. rsc.orgrsc.org For example, the presence of fluorine can direct the outcome of reactions by influencing the stability of intermediates or transition states. rsc.org However, the extreme reactivity of some fluorinating agents can also present challenges, sometimes leading to a lack of selectivity or even explosive reactions. youtube.com

Specific Research Gaps and Challenges in the Synthesis and Application of Fluorinated Azepanes

Despite the recognized potential of fluorinated azepanes, their synthesis and application present several challenges. The controlled and selective introduction of fluorine atoms into the azepane ring can be difficult to achieve. researchgate.net Many existing methods for fluorination are harsh and may not be compatible with other functional groups present in the molecule. youtube.com Furthermore, there is a need for a deeper understanding of how the position and number of fluorine substituents on the azepane ring systematically affect its conformational preferences and biological activity. While the general effects of fluorination are known, predicting the precise impact on a specific scaffold like azepane remains an area of active research.

Overview of the Research Scope for 3,3-Difluoroazepane (B13098316) Hydrochloride

The study of 3,3-Difluoroazepane hydrochloride is aimed at addressing some of the aforementioned research gaps. By focusing on a specific, strategically fluorinated azepane derivative, researchers can systematically investigate the consequences of geminal difluorination at the C3 position. This particular substitution pattern is expected to significantly influence the conformation of the seven-membered ring due to stereoelectronic effects. The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and potential for biological evaluation. Research on this compound will likely involve detailed conformational analysis using techniques such as NMR spectroscopy and computational modeling. The ultimate goal is to generate a comprehensive understanding of how the introduction of a geminal difluoro group at a key position within the azepane scaffold modulates its properties, thereby providing valuable insights for the future design of more sophisticated fluorinated heterocyclic compounds for various applications.

Data Tables

Table 1: Properties of Fluorine

| Property | Value |

| Electronegativity (Pauling Scale) | 3.98 |

| Atomic Radius | 64 pm |

| Van der Waals Radius | 147 pm |

| C-F Bond Energy | ~485 kJ/mol |

Table 2: Comparison of Azepane and Selected Derivatives

| Compound | Key Feature | Significance |

| Azepane | Unsubstituted 7-membered ring | Core scaffold for various drugs. nyu.edunih.gov |

| (-)-Balanol | Natural product with an azepane ring | Potent protein kinase C inhibitor. lifechemicals.com |

| 3,3-Difluoroazepane | Geminal difluoro substitution | Expected to have altered conformation and reactivity. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-difluoroazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-4-9-5-6;/h9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKNKSHWIOJGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Stereochemical Investigations of 3,3 Difluoroazepane Systems

Theoretical and Computational Studies of Ring Conformations

Computational modeling has become an indispensable tool for investigating the complex potential energy surface of flexible molecules like 3,3-difluoroazepane (B13098316). mq.edu.au These theoretical studies provide insights into the relative stabilities of different ring conformations, such as chair and boat forms, and the energy barriers between them.

The introduction of fluorine atoms at the C3 position of the azepane ring has a profound impact on its conformational preferences. nih.gov Fluorine's high electronegativity introduces strong stereoelectronic effects that can rigidify the otherwise flexible seven-membered ring. researchgate.net Studies on related fluorinated N-heterocycles show that these effects can be rationally exploited in medicinal chemistry and organocatalysis. researchgate.net

Computational analyses of analogous 1,3-difluorinated systems demonstrate that conformations with parallel C-F bonds are highly destabilized due to electrostatic repulsion. nih.gov In the context of 3,3-difluoroazepane, this translates to a strong preference for conformations where the two fluorine atoms are not in a syn-parallel arrangement. This fluorination-induced bias can lead to a more ordered and less dynamic conformational equilibrium compared to the non-fluorinated parent azepane, which often exhibits significant conformational disorder. mq.edu.auresearchgate.net The degree of this rigidification, however, is not absolute and depends on the interplay with other substituents that may be present on the ring. researchgate.net

The conformation of the 3,3-difluoroazepane ring is dictated by a delicate balance of steric and electronic effects. rsc.org While steric hindrance from the fluorine atoms plays a role, electronic effects are often dominant in fluorinated systems. nih.gov

Key electronic contributions include:

Hyperconjugation: Interactions such as the σC-H → σ*C-F gauche effect can stabilize specific puckers. This stereoelectronic effect has been shown to preordain the ring pucker in other fluorinated heterocycles like fluorinated prolines. researchgate.netwisc.edu

Electrostatic Interactions: The polarized C-F bonds can engage in intramolecular interactions. In the protonated hydrochloride salt, an electrostatic attraction between a fluorine atom and the ammonium (B1175870) cation (F⋯N+) can further influence conformational preference. researchgate.net

These electronic forces compete with classic steric repulsions. For instance, the destabilizing electrostatic repulsion between the two fluorine atoms in a 1,3-difluoro motif strongly disfavors certain conformations. nih.gov The final observed ring pucker is the result of the energetic sum of these attractive and repulsive steric and electronic forces, which can be subtly tuned by the surrounding chemical environment. mdpi.comrsc.org

Table 1: Summary of Factors Influencing 3,3-Difluoroazepane Conformation

| Factor | Type | Description | Predicted Effect on Azepane Ring |

|---|---|---|---|

| Geminal Fluorination | Electronic/Steric | Introduction of two highly electronegative, relatively small atoms at the C3 position. | Rigidifies the ring, creates a strong conformational bias away from structures with parallel C-F bonds. researchgate.netnih.gov |

| Hyperconjugation | Electronic | Gauche effect (e.g., σC-H → σ*C-F) stabilizes specific torsional arrangements. researchgate.netwisc.edu | Favors particular chair or boat conformations where such orbital overlap is maximized. |

| Electrostatic Forces | Electronic | Dipole-dipole repulsion between C-F bonds; potential F⋯N+ attraction in the hydrochloride salt. researchgate.netnih.gov | Destabilizes conformations with close fluorine proximity; may stabilize puckers that bring a fluorine atom closer to the nitrogen. |

| Steric Hindrance | Steric | Van der Waals repulsion between atoms. | Disfavors conformations that lead to steric clashes between the fluorine atoms and other ring substituents or hydrogens. nih.gov |

Spectroscopic Characterization of Conformational States

Experimental validation of theoretical models is achieved through various spectroscopic techniques, which provide a snapshot of the molecule's average conformation in solution or its precise arrangement in the solid state.

NMR spectroscopy is a primary tool for elucidating the solution-state structure and dynamics of 3,3-difluoroazepane.

¹H NMR: Provides information on the proton environment. Chemical shifts, coupling constants (J-values), and through-space correlations from Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiments help define the relative orientation of atoms and thus the ring's conformation.

¹⁹F NMR: This technique is particularly powerful for fluorinated compounds. aiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.orgyoutube.com Its large chemical shift dispersion (~800 ppm) provides excellent signal resolution. wikipedia.orghuji.ac.il ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants are highly sensitive to the dihedral angles between the coupled nuclei, offering precise constraints for conformational analysis. wikipedia.orghuji.ac.il Fluorine-detected correlation spectroscopy (FDCS) represents an advanced method that can further enhance sensitivity and resolution in complex molecules.

The combination of ¹H and ¹⁹F NMR data allows for a detailed mapping of the dominant solution-state conformation and an estimation of the dynamics between different conformational states. mq.edu.au

Table 2: Key NMR Parameters for Conformational Analysis

| Technique | Nucleus | Information Gained | Relevance to 3,3-Difluoroazepane |

|---|---|---|---|

| ¹H NMR | ¹H | Chemical shifts, ¹H-¹H coupling constants (JHH). | Defines proton environment and dihedral angles between protons. |

| ¹⁹F NMR | ¹⁹F | Chemical shifts, ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants (JFF, JHF). | Highly sensitive to electronic environment and geometry; large chemical shift range provides high resolution. wikipedia.orghuji.ac.il |

| HOESY | ¹H, ¹⁹F | Through-space correlations between protons and fluorine atoms. | Identifies atoms that are close in space, helping to distinguish between different ring puckers (e.g., chair vs. boat). |

Single-crystal X-ray diffraction provides the most definitive and high-resolution structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov By crystallizing 3,3-difluoroazepane hydrochloride, one can determine its exact bond lengths, bond angles, and torsional angles. nih.gov This information unambiguously establishes the solid-state ring pucker (e.g., chair, twisted-chair, or boat) and the relative orientation of the substituents. This solid-state structure serves as a crucial benchmark for validating the results of computational studies and for interpreting the more complex, averaged data obtained from solution-state NMR spectroscopy. nih.gov

Chiral Resolution and Enantioselective Synthesis of 3,3-Difluoroazepane Enantiomers

Although 3,3-difluoroazepane itself is achiral, substitution at other positions on the azepane ring can create one or more stereocenters, leading to enantiomeric or diastereomeric forms. The synthesis and separation of these chiral molecules are critical for applications in medicinal chemistry, where biological activity often resides in a single enantiomer. nih.gov

The separation of enantiomers can be achieved through chiral resolution. A common and effective method is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.govnih.gov Racemic mixtures are passed through a column containing a chiral selector, which interacts differently with each enantiomer, leading to different retention times and enabling their separation. researchgate.net Another approach involves derivatization with a chiral agent to form diastereomers, which can then be separated using standard, non-chiral chromatography. researchgate.net

More advanced and efficient strategies focus on enantioselective synthesis, which aims to produce a single desired enantiomer directly. researchgate.net Drawing from modern synthetic methodologies for preparing chiral amines and heterocycles, several approaches could be applied:

Asymmetric Hydrogenation: The reduction of a prochiral enamine or related unsaturated precursor using a chiral transition-metal catalyst (e.g., based on Iridium or Rhodium) can generate the chiral azepane with high enantioselectivity. nih.gov

Intramolecular Asymmetric Hydroarylation: This method uses a chiral catalyst to facilitate the cyclization of a suitable acyclic precursor, creating the heterocyclic ring and the stereocenter simultaneously. nii.ac.jp

Catalytic Asymmetric α-Allylation: As demonstrated in the synthesis of other annulated azepane scaffolds, this method can establish key stereocenters that are then carried through to the final product. researchgate.net

These state-of-the-art synthetic methods provide access to enantiomerically pure fluorinated azepanes, which are valuable building blocks for further chemical and biological investigation. nih.gov

Table 3: Methods for Accessing Enantiopure Substituted 3,3-Difluoroazepanes

| Method | Type | Description |

|---|---|---|

| Chiral HPLC | Resolution | Separation of a racemic mixture using a chiral stationary phase that interacts differently with each enantiomer. nih.govnih.gov |

| Diastereomeric Resolution | Resolution | Reaction of a racemic mixture with a chiral auxiliary to form diastereomers, which are then separated by standard chromatography or crystallization. researchgate.net |

| Asymmetric Hydrogenation | Synthesis | Use of a chiral catalyst (e.g., Ir-UbaPHOX) to stereoselectively reduce a prochiral double bond in a precursor molecule. nih.gov |

| Asymmetric Cyclization | Synthesis | Enantioselective intramolecular reactions, such as Heck-Matsuda or hydroarylation, to form the chiral azepane ring from an acyclic starting material. nii.ac.jpnih.gov |

Diastereoselective Synthetic Routes

The synthesis of diastereomerically enriched azepanes is a significant challenge in organic chemistry, primarily due to the inherent flexibility of the seven-membered ring. nih.govrsc.orgresearchgate.net Diastereoselective routes to substituted azepanes often rely on substrate control, where existing stereocenters in the starting material dictate the stereochemical outcome of subsequent transformations.

A plausible and effective strategy for the synthesis of 3,3-difluoroazepane would likely commence with a suitably protected azepan-3-one (B168768) derivative. The crucial gem-difluorination step can be accomplished using specialized fluorinating reagents. Deoxyfluorination agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) are commonly employed for the conversion of ketones to their corresponding gem-difluorides. acs.org

For instance, a protected N-benzyl-azepan-3-one could serve as a key intermediate. Treatment of this ketone with a fluorinating agent like DAST would yield the desired 3,3-difluoro-N-benzylazepane. Subsequent deprotection, for example through hydrogenolysis, would furnish the target 3,3-difluoroazepane, which can then be converted to its hydrochloride salt.

While the fluorination of an achiral ketone at the C3 position does not in itself introduce new stereocenters, diastereoselectivity becomes a critical consideration when the azepane ring already bears substituents. In such cases, the approach of the fluorinating agent can be influenced by the steric and electronic nature of the existing groups, potentially leading to a preference for one diastereomer over another. For example, alkylations of chiral seven-membered rings fused to tetrazoles have demonstrated high diastereoselectivity, which is influenced by the position and size of ring substituents. nih.gov This principle suggests that the fluorination of a chiral, substituted azepan-3-one could proceed with a degree of diastereocontrol.

Ring expansion strategies have also emerged as a powerful tool for the stereoselective synthesis of azepanes. rsc.orgresearchgate.net For example, the expansion of a suitably substituted piperidine (B6355638) ring can lead to the formation of a diastereomerically pure azepane derivative. rsc.org While not directly applied to 3,3-difluoroazepane, one could envision a scenario where a fluorinated piperidine precursor undergoes a stereoselective ring expansion to afford the target azepane.

| Precursor | Reagent | Product | Key Transformation |

| Protected Azepan-3-one | DAST or SF4 | Protected 3,3-Difluoroazepane | Deoxyfluorination |

| Chiral Substituted Azepan-3-one | Fluorinating Agent | Diastereomerically Enriched 3,3-Difluoroazepane | Diastereoselective Fluorination |

| Fluorinated Piperidine Derivative | Ring Expansion Conditions | 3,3-Difluoroazepane | Stereoselective Ring Expansion |

Asymmetric Catalysis in Azepane Formation

The development of asymmetric catalytic methods for the synthesis of enantiomerically enriched azepanes is an area of active research. nih.govnih.gov These methods often employ chiral catalysts to control the formation of stereocenters during the construction or functionalization of the azepane ring. Asymmetric catalysis offers an efficient and atom-economical approach to chiral molecules. frontiersin.orgyoutube.com

While specific examples of asymmetric catalysis leading directly to 3,3-difluoroazepane are not prevalent in the literature, general strategies for the asymmetric synthesis of substituted azepanes can be considered. One such approach involves the asymmetric lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a β-aryl α,β-unsaturated ester, mediated by a chiral ligand such as (-)-sparteine. nih.govnih.gov This sequence allows for the highly diastereoselective and enantioselective synthesis of polysubstituted azepanes. nih.govnih.gov

Adapting this to the synthesis of a precursor for 3,3-difluoroazepane would be a formidable synthetic challenge but represents a potential avenue for asymmetric synthesis. For instance, an asymmetric reaction could be employed to generate a chiral azepan-3-one precursor, which would then be subjected to the gem-difluorination reaction as described previously.

Another potential strategy involves the asymmetric functionalization of a pre-formed azepane ring. For example, the alkylation of a tetrazole-fused azepine using a chiral phase-transfer catalyst could introduce a stereocenter with high enantioselectivity. Although this has been demonstrated on a related system, it highlights the potential for catalytic asymmetric methods in functionalizing seven-membered rings.

The field of asymmetric catalysis is continually evolving, with new catalysts and reactions being developed. frontiersin.org Chiral Brønsted acids, Lewis acids, and organocatalysts have all been successfully employed in the asymmetric synthesis of various heterocyclic compounds. The application of these modern catalytic systems to the synthesis of chiral 3,3-difluoroazepane precursors remains a promising area for future investigation.

| Catalytic Approach | Catalyst/Ligand | Potential Application |

| Asymmetric Lithiation-Conjugate Addition | (-)-Sparteine | Synthesis of chiral polysubstituted azepane precursors |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Enantioselective functionalization of an azepane ring |

| Asymmetric Ketone Reduction | Chiral Borane or Metal Complex | Enantioselective synthesis of a chiral 3-hydroxyazepane precursor |

Applications of 3,3 Difluoroazepane Hydrochloride in Advanced Materials and Bioactive Compound Design

Medicinal Chemistry Applications of Fluorinated Azepane Derivatives

Azepane-based compounds have demonstrated a wide array of pharmacological activities, and their derivatives are of significant interest in the pursuit of new therapeutic agents. researchgate.netnih.gov The incorporation of fluorine into the azepane structure can lead to profound changes in a molecule's physical and chemical properties. enamine.net These modifications can be rationally exploited to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles. nih.govnih.gov The presence of fluorine can alter molecular conformation through electrostatic interactions and hyperconjugation, which can be leveraged to control the shape of N-heterocycles like azepane. enamine.net

Role as Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. cambridgemedchemconsulting.com The difluoromethylene group (CF2) present in 3,3-difluoroazepane (B13098316) is a well-regarded bioisostere for various functional groups, most notably a carbonyl group (ketone) or an ether oxygen. This substitution can lead to compounds with improved metabolic stability and altered electronic properties while maintaining or enhancing binding affinity to the biological target.

The replacement of hydrogen atoms with fluorine is also a common bioisosteric strategy. princeton.edu Fluorine's van der Waals radius is only slightly larger than that of hydrogen, allowing it to be substituted without causing significant steric hindrance. However, its high electronegativity can block metabolic oxidation at that position, a crucial advantage in drug design. The use of fluorinated fragments as bioisosteres is a growing area, with the 3,3-difluorooxetane (B2587318) unit being evaluated as a versatile functional group for such replacements. enamine.netdigitellinc.comresearchgate.net This concept is directly applicable to the 3,3-difluoroazepane scaffold, where the gem-difluoro group can act as a key modulating element.

Impact on Pharmacokinetic and Pharmacodynamic Profiles

The introduction of fluorine into a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the target protein (pharmacodynamics).

Pharmacokinetic Impact:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a gem-difluoro group on the azepane ring, as in 3,3-difluoroazepane, can prevent oxidation at that position, thereby increasing the metabolic stability and half-life of the drug. nih.gov

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov This can lead to improved oral bioavailability and better penetration into tissues, including the central nervous system. However, the effect of fluorine on lipophilicity can be complex and context-dependent.

pKa Modulation: The electron-withdrawing nature of fluorine atoms can lower the pKa of nearby basic functional groups, such as the nitrogen in the azepane ring. This modification can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and binding to the target. nih.gov

Pharmacodynamic Impact:

Conformational Control: The introduction of fluorine can restrict the conformational flexibility of the seven-membered azepane ring. enamine.net This "conformational locking" can pre-organize the molecule into a bioactive conformation that binds more effectively to the target protein, leading to increased potency and selectivity.

Binding Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with the amino acid residues in the active site of a protein. This can contribute to a higher binding affinity of the fluorinated ligand compared to its non-fluorinated counterpart.

Examples in Drug Discovery Programs

While specific research on 3,3-Difluoroazepane hydrochloride is limited in publicly available literature, the broader class of fluorinated azepane derivatives has been explored in various therapeutic areas.

Enzyme inhibitors are a major class of therapeutic agents, and fluorinated compounds have made significant contributions in this area. libretexts.orgyoutube.comdrugbank.com

Kinase Inhibitors: Kinases are crucial targets in cancer therapy. The natural product (-)-Balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C (PKC). A C5(S)-fluorinated balanol (B57124) analogue demonstrated improved binding affinity and selectivity for the PKCε isozyme, which is implicated in tumorigenesis. enamine.net This highlights how strategic fluorination of an azepane-containing molecule can enhance its potential as an anticancer drug. enamine.netprinceton.edu Furthermore, azepane-containing derivatives have been investigated as inhibitors of PTPN2/PTPN1, which are phosphatases involved in regulating T cell anti-tumor immunity. bldpharm.com While not all examples specify fluorination, the principle of using the azepane scaffold is established.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 inhibitors, known as gliptins, are used to treat type 2 diabetes. wikipedia.orgnih.govnih.gov While many successful DPP-4 inhibitors are based on smaller fluorinated heterocyclic rings like pyrrolidines and azetidines, the underlying principle of using fluorinated amine mimics is relevant. researchgate.net For instance, cyclohexylglycine amides of fluorinated pyrrolidines and azetidines have shown potent DPP-4 inhibitory activity. researchgate.net This suggests that fluorinated azepanes could also be explored for this target.

Dual Leucine Zipper Kinase (DLK) Inhibitors: DLK (MAP3K12) is a key regulator of neuronal degeneration and is a target for neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS). nih.govnih.govnih.govnih.gov Although current research on DLK inhibitors has focused on other scaffolds, the development of CNS-penetrant kinase inhibitors often utilizes fluorinated heterocycles to improve metabolic stability and brain exposure. nih.gov

The table below summarizes examples of azepane and related fluorinated heterocyclic derivatives as enzyme inhibitors.

| Compound Class | Target Enzyme | Therapeutic Area | Key Findings |

| C5(S)-Fluorinated Balanol Analogue | PKCε | Cancer | Improved binding affinity and selectivity for the PKCε isozyme, a potential target for anticancer drugs. enamine.net |

| Azepane Derivatives | PTPN2/PTPN1 | Cancer Immunotherapy | Novel small molecule inhibitors demonstrated nanomolar potency and in vivo antitumor efficacy. bldpharm.com |

| Fluorinated Pyrrolidide Amides | DPP-4 | Type 2 Diabetes | Tetrafluoropyrrolidide and cis-3,4-difluoropyrrolidide amides displayed unexpectedly strong inhibitory activity. researchgate.net |

| Small Molecule Inhibitors | DLK | Neurodegeneration | Structure-based design has led to potent and selective DLK inhibitors with good CNS penetration. nih.govnih.gov |

Fluorinated compounds have also been developed as modulators of various receptors. For example, a series of novel difluoropiperidine acetic acids (a six-membered ring system) were reported as modulators of gamma-secretase, an enzyme implicated in Alzheimer's disease. nih.gov These compounds selectively lowered the levels of amyloid-beta 42 peptide in vivo. This demonstrates the potential of using fluorinated N-heterocycles to develop receptor modulators, an approach that could be extended to the azepane scaffold.

The azepane core is present in molecules with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.netnih.gov The incorporation of fluorine can further enhance these activities.

Anticancer Agents: The development of fluorinated analogues of natural products is a promising strategy in cancer research. For example, a series of novel fluorinated derivatives of Asiatic Acid showed stronger antiproliferative activity against various cancer cell lines than the parent compound. nih.gov Similarly, fluorinated isatins have demonstrated cytotoxicity against tumor cell lines. nih.gov Given that azepane derivatives are known to have anticancer properties, the synthesis of fluorinated azepanes, such as those derived from this compound, represents a logical step in the search for new oncology drugs. researchgate.net

Antiviral Agents: Fluorine-containing compounds have a long history as antiviral drugs. For instance, fluorinated 3-phenyl-1,2,4-benzotriazines have shown activity against pathogenic viruses like smallpox. cambridgemedchemconsulting.com The synthesis of trifluoromethyl-substituted azepine derivatives has been reported, with these compounds being noted for their potential antiviral applications. researchgate.net While specific studies on the antiviral activity of 3,3-difluoroazepane are scarce, the broader class of fluorinated azepanes holds promise in this area.

Antibacterial Agents: The search for new antibacterial agents is critical due to rising antimicrobial resistance. digitellinc.comnih.govelifesciences.orgnih.govnih.govnih.govfrontiersin.org Fluorination can increase the lipophilicity and selectivity of molecules, potentially leading to enhanced antibacterial activity. digitellinc.com While direct evidence for this compound as an antibacterial agent is not widely published, the general principle of using fluorinated scaffolds to develop new antibiotics is well-established.

The table below provides an overview of the therapeutic potential of fluorinated and azepane-based compounds.

| Therapeutic Area | Compound Class/Strategy | Key Findings |

| Anticancer | Fluorinated Asiatic Acid Derivatives | The majority of fluorinated derivatives showed stronger antiproliferative activity than the non-fluorinated parent compound. nih.gov |

| Azepane-based PARP-1 Inhibitors | Novel spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives showed excellent PARP-1 inhibitory activities and induced apoptosis in cancer cells. nih.gov | |

| Antiviral | Fluorinated 3-phenyl-1,2,4-benzotriazines | Demonstrated activity against severe diseases caused by smallpox and other pathogenic viruses. cambridgemedchemconsulting.com |

| Trifluoromethyl-substituted Azepines | Efficient synthesis developed for a class of compounds with recognized potential for antiviral applications. researchgate.net | |

| Antibacterial | Fluorinated Azobenzene Derivatives | Showed selective activity against Gram-positive bacteria, with efficacy dependent on the level of fluorination. digitellinc.com |

Neurological Applications

The azepane ring is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. nih.gov Concurrently, the introduction of fluorine into drug candidates is a widely used strategy to enhance key pharmacological properties required for activity within the central nervous system (CNS). researchgate.net The combination of these features in this compound suggests its potential as a valuable precursor for novel CNS-active agents. nih.govdrugdiscoverynews.com

The strategic incorporation of fluorine can address challenges unique to CNS drug development, such as crossing the blood-brain barrier (BBB). researchgate.netnih.gov The lipophilic nature of the carbon-fluorine bond can enhance membrane permeability, facilitating entry into the brain. researchgate.netmdpi.com Furthermore, the gem-difluoro group at the C3 position of the azepane ring can serve as a metabolic shield. This substitution blocks potential sites of metabolic oxidation, a primary mechanism for drug clearance, thereby increasing the compound's half-life and bioavailability within the CNS. nih.govnih.gov The strong electron-withdrawing nature of the fluorine atoms also lowers the basicity (pKa) of the azepane nitrogen, which can influence receptor binding interactions and reduce off-target effects. nih.govresearchgate.net

While direct studies on this compound for specific neurological disorders are not extensively documented, its structural motifs are relevant to fragment-based drug design (FBDD) for CNS targets. researchgate.net This approach uses small, low-complexity molecules as starting points for building more potent and selective lead compounds. researchgate.net The 3,3-difluoroazepane core offers a three-dimensional structure with defined vectors for chemical elaboration, making it an attractive fragment for screening against neurological targets like G-protein coupled receptors, ion channels, and enzymes. frontiersin.orgnih.gov

| Pharmacological Property | Effect of Fluorine/gem-Difluoro Group Incorporation | Relevance to Neurological Drug Design |

|---|---|---|

| Metabolic Stability | Increases by blocking C-H oxidation sites. mdpi.comnih.gov | Prolongs drug half-life and exposure in the CNS. |

| Lipophilicity / Permeability | Modulates lipophilicity, often enhancing passage through the blood-brain barrier. researchgate.netmdpi.com | Improves brain penetrance to reach CNS targets. |

| Basicity (pKa) | Lowers the pKa of nearby amines due to inductive effects. nih.govresearchgate.net | Fine-tunes binding interactions with receptors and can reduce undesirable hERG channel interactions. |

| Binding Affinity | Can alter molecular conformation and electronic profile to improve target engagement. nih.gov | Enhances potency and selectivity for the intended neurological target. |

Contributions to Agrochemical Research

The global agrochemical industry increasingly relies on fluorinated compounds to develop next-generation herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. nih.gov Organofluorine compounds now represent a significant portion of all commercial pesticides, with particularly high contributions in the insecticide and acaricide categories. nih.gov The properties of the this compound scaffold align well with the design principles of modern agrochemicals.

The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional chemical and thermal stability. wikipedia.orgalfa-chemistry.com This stability translates to increased metabolic resistance in target pests and weeds, preventing rapid detoxification and thereby enhancing potency. nih.gov For instance, many successful fungicides work by inhibiting specific enzymes in fungal pathogens; if the compound is rapidly metabolized, its efficacy is lost. The gem-difluoro group in the 3,3-difluoroazepane core can protect the molecule from such degradation pathways.

Furthermore, the introduction of fluorine can increase the lipophilicity of a molecule, which is a critical factor for "contact activity" in agrochemicals. nih.gov Higher lipophilicity allows for more efficient absorption through the waxy cuticle of plants or the chitin (B13524) exoskeletons of insects. nih.gov This ensures that the active ingredient reaches its site of action effectively. While specific derivatives of 3,3-difluoroazepane have not been commercialized as agrochemicals, its role as a fluorinated heterocyclic building block makes it a candidate for inclusion in discovery programs. For example, many modern herbicides function by inhibiting key amino acid synthesis pathways in weeds, and fluorinated motifs are often key to their success. nih.gov

| Fluorinated Agrochemical Class | Example | Role of Fluorine |

|---|---|---|

| Herbicides | Saflufenacil, Flumetsulam nih.gov | Inhibits critical enzymes (e.g., protoporphyrinogen (B1215707) oxidase); fluorine enhances binding and metabolic stability. nih.gov |

| Fungicides | Tolylfluanid nih.gov | Provides broad-spectrum activity; fluorine contributes to stability and potency. nih.gov |

| Insecticides | Flonicamid, Flubendiamide | Acts on the nervous system of insects; fluorine enhances bioavailability and target interaction. |

Applications in Functional Materials Science

The unique electronic properties and stability conferred by the gem-difluoro group make this compound and its derivatives attractive for development in various areas of materials science.

Fluorescent probes are indispensable tools for visualizing biological processes in real-time. nih.gov Nitrogen-containing heterocycles are common components of fluorescent dyes, and the incorporation of fluorine is a known strategy for fine-tuning their photophysical properties. nih.govmdpi.com Introducing fluorine can enhance quantum yield, improve photostability, and shift emission wavelengths. nih.gov

Derivatives of 3,3-difluoroazepane can serve as building blocks for constructing complex fluorescent probes. nih.govmdpi.commdpi.com The azepane ring provides a non-planar, saturated scaffold that can be functionalized to attach fluorophores, linkers, or targeting moieties for specific biological structures like amyloid plaques in Alzheimer's disease research. nih.gov The gem-difluoro group can influence the electronic environment of the attached fluorophore through intramolecular charge transfer (ICT) or twisted intramolecular charge transfer (TICT) mechanisms, thereby modulating the fluorescence output. mdpi.com This allows for the rational design of "turn-on" or ratiometric probes that signal the presence of specific ions, enzymes, or changes in the microenvironment (e.g., viscosity or pH). nih.govresearchgate.net

The development of efficient and stable organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) relies on materials with tailored electronic properties. Fluorinated and aza-heterocyclic compounds have found significant use in this domain. For example, aza-boron-dipyridylmethene (aD) compounds, which are fluorinated aza-heterocycles, have been successfully used as fluorescent dopants in blue OLEDs. umich.edu

The incorporation of the 3,3-difluoroazepane moiety into the structure of organic semiconductors could offer several advantages. The strong electron-withdrawing nature of the CF₂ group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the material. This tuning is critical for optimizing charge injection and transport in OLEDs and for matching the redox potential of the electrolyte in DSSCs. Furthermore, the stability of the C-F bond can enhance the operational lifetime of devices by preventing degradation under thermal and electrical stress. umich.edu

The field of energetic materials seeks to develop compounds that combine high energy output with enhanced safety and stability. Heterocyclic compounds are of great interest because they often have a higher heat of formation and density compared to their carbocyclic analogs. chemistry-chemists.com The introduction of fluorine can further enhance these properties.

Structure-Activity Relationship (SAR) Studies of 3,3-Difluoroazepane Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how a molecule's structure correlates with its function. nih.gov For derivatives of 3,3-difluoroazepane, SAR studies would systematically explore how chemical modifications to the scaffold affect its biological activity or material properties. nih.govresearchgate.net

The gem-difluoro group at the C3 position is a key modulator of the molecule's physicochemical properties. nih.gov Studies on analogous fluorinated cycloalkanes and heterocycles have shown that this substitution predictably lowers the pKa of the azepane nitrogen and alters the molecule's lipophilicity (LogP) and aqueous solubility. nih.govresearchgate.netresearchgate.net These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, the effect of gem-difluorination on lipophilicity can be complex, sometimes decreasing it in simple cycloalkanes but increasing it in oxygen-containing heterocycles, highlighting the need for empirical measurement. researchgate.netchemrxiv.org

A hypothetical SAR study of 3,3-difluoroazepane derivatives would involve synthesizing analogs with substituents at the nitrogen atom and other available positions on the ring. By keeping the 3,3-difluoro moiety constant, researchers could isolate the effect of these other modifications on target binding or material performance. The fluorine atoms themselves can also participate in non-covalent interactions, such as hydrogen bonds or dipole interactions, which can be critical for binding to a biological target. nih.gov Understanding these relationships allows for the rational design of more potent, selective, and safer compounds. edgccjournal.org

| Modification Site | Potential SAR Exploration | Predicted Impact |

|---|---|---|

| Azepane Nitrogen (N-1) | Introduction of various alkyl, aryl, or functional groups. | Alters solubility, lipophilicity, and allows for covalent attachment to other molecular fragments or surfaces. Crucial for tuning biological target affinity. nih.gov |

| Azepane Ring (C4-C7) | Introduction of additional substituents (e.g., hydroxyl, methyl). | Modifies the three-dimensional shape and conformational flexibility of the ring, affecting binding interactions. |

| Fluorine Atoms (C3) | (Hypothetical) Replacement with other halogens or hydrogen. | Serves as a control to confirm the specific contribution of the gem-difluoro group to metabolic stability, pKa, and binding. nih.govnih.gov |

Correlating Fluorination Patterns with Biological Activity

The substitution of hydrogen with fluorine on the azepane ring can dramatically alter a molecule's biological activity. This is often due to the conformational constraints imposed by the fluorine atoms, which can pre-organize the molecule into a bioactive conformation for optimal target engagement. beilstein-journals.org The strong gauche effect between a fluorine atom and an adjacent nitrogen or oxygen atom can stabilize specific ring puckering, leading to a more rigid structure. beilstein-journals.org

In the context of azepanes, selective monofluorination has been shown to effectively bias the flexible ring structure into a preferred conformation. nih.gov While specific studies on a broad range of fluorination patterns for 3,3-difluoroazepane are limited, the principles derived from related fluorinated heterocycles offer significant insights. For instance, the introduction of fluorine at different positions on a sugar ring, a related heterocyclic system, has been shown to modulate antiviral activity. In one study, the strategic placement of fluorine atoms on a deoxyribonucleoside derivative resulted in a compound with anti-HCV activity and reduced cytotoxicity. nih.gov This highlights that the specific pattern of fluorination is critical for achieving the desired biological effect, as it influences how the molecule presents itself to its biological target. nih.gov

Table 1: Illustrative Impact of Fluorination on Biological Properties of Heterocyclic Compounds

| Compound Class | Fluorination Pattern | Observed Effect on Biological Activity | Reference |

| Azepanes | Selective Monofluorination | Biases the flexible ring into a preferred conformation. | nih.gov |

| Deoxyribonucleosides | 3',4'-Difluorination | Resulted in a novel anti-HCV agent with reduced cytotoxicity. | nih.gov |

| General Heterocycles | Strategic Fluorine Substitution | Can pre-organize the molecule into a bioactive conformation for optimal target engagement. | beilstein-journals.org |

This table illustrates the general principles of how fluorination can impact biological activity in heterocyclic compounds, which are applicable to derivatives of 3,3-difluoroazepane.

Understanding the Impact of Substituents on Target Interaction

Beyond the core fluorination pattern, the nature and position of other substituents on the 3,3-difluoroazepane ring are crucial for determining its interaction with a biological target. Structure-activity relationship (SAR) studies on related azepane-based inhibitors have demonstrated that even small modifications can lead to significant changes in potency and selectivity.

A notable example can be found in the development of cathepsin K inhibitors based on an azepan-3-one (B168768) scaffold. A detailed SAR study revealed that the addition of methyl groups at different positions on the azepane ring had a profound impact on both the inhibitory potency and the pharmacokinetic properties of the compounds. researchgate.net For instance, the introduction of a cis-methyl group at the 7-position of the azepane ring resulted in a significant increase in both potency against human cathepsin K and oral bioavailability in rats. researchgate.net

Table 2: Structure-Activity Relationships of Substituted Azepan-3-one Cathepsin K Inhibitors

| Compound/Substituent | Cathepsin K Inhibitory Potency (Ki,app in nM) | Rat Oral Bioavailability (%) | Rat in vivo Clearance (mL/min/kg) | Reference |

| Parent Azepanone | 0.16 | 42 | 49.2 | researchgate.net |

| 4S-7-cis-methylazepanone | 0.041 | 89 | 19.5 | researchgate.net |

This data, from a study on related azepan-3-one inhibitors, illustrates how substituents can modulate the pharmacological properties of an azepane core, a principle that is directly applicable to the design of bioactive 3,3-difluoroazepane derivatives.

Future Directions and Emerging Research Avenues for 3,3 Difluoroazepane Hydrochloride

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of fluorinated heterocycles is a critical area of research. researchgate.net While various strategies exist for the introduction of fluorine, many are perceived as challenging and require further optimization for broader applicability. tandfonline.com Future efforts in the synthesis of 3,3-difluoroazepane (B13098316) hydrochloride are likely to focus on several key areas:

Catalytic Methods: The use of transition metal catalysis, such as copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes, has shown promise for the synthesis of functionalized azepines. nih.gov Further exploration of metal-catalyzed ring-expansion reactions and C-H activation strategies could lead to more direct and efficient routes to the 3,3-difluoroazepane core. chim.itthieme.de

Flow Chemistry: Continuous flow technology offers a safer and more controlled way to handle hazardous fluorinating reagents like fluorine gas. figshare.com Implementing flow chemistry for the synthesis of 3,3-difluoroazepane hydrochloride could improve safety, scalability, and reaction efficiency.

Green Chemistry Principles: Future synthetic strategies will increasingly emphasize sustainability. This includes the use of greener solvents, reducing the number of synthetic steps, and developing catalytic systems that minimize waste. For instance, the use of tetrahydroxydiboron (B82485) as a radical initiator represents a move towards more environmentally friendly reagents. thieme.de

| Synthetic Approach | Key Features | Potential Advantages |

| Copper(I)-Catalyzed Tandem Reactions | Combination of intermolecular addition and intramolecular cyclization. nih.gov | Efficient construction of the azepine ring with fluorine incorporation. nih.gov |

| Palladium-Catalyzed Ring Expansion | Expansion of smaller rings to form the azepane scaffold. | Access to diverse substituted azepanes. |

| C-H Activation | Direct functionalization of C-H bonds. rsc.org | Atom-economical and efficient. |

| Continuous Flow Chemistry | Use of microreactors for controlled reactions. figshare.com | Enhanced safety, scalability, and control over reaction parameters. figshare.com |

Exploration of New Biological Targets and Therapeutic Areas

The introduction of fluorine can significantly alter the physicochemical and pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comresearchgate.netrsc.org Fluorinated heterocycles are prevalent in a wide range of pharmaceuticals, including anticancer agents, antivirals, and anti-inflammatory drugs. numberanalytics.comrsc.orgnih.gov

The azepane scaffold itself is present in numerous bioactive molecules. nih.govresearchgate.net Therefore, this compound represents a valuable scaffold for the discovery of new therapeutic agents across various disease areas. Future research will likely focus on:

Systematic Screening: Screening 3,3-difluoroazepane-based compound libraries against a wide range of biological targets to identify novel activities.

Target-Focused Design: Utilizing the known pharmacophores of existing drugs and incorporating the 3,3-difluoroazepane moiety to improve their properties. For example, fluorinated heterocycles have shown promise as NPY Y5 receptor antagonists for the treatment of obesity and depression. nih.gov

Antimicrobial and Anticancer Applications: Given the prevalence of fluorinated heterocycles in antimicrobial and anticancer drugs, exploring the potential of 3,3-difluoroazepane derivatives in these areas is a logical next step. nih.gov

Integration with Advanced Drug Design Methodologies (e.g., FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying and developing lead compounds. wikipedia.orgnih.gov This approach utilizes small, low-molecular-weight fragments that bind weakly to a biological target, which are then grown or combined to create more potent molecules. wikipedia.org

This compound is an ideal candidate for FBDD due to its relatively small size and unique conformational properties. The gem-difluoro group can act as a conformational lock, rigidifying the azepane ring and presenting a well-defined vector for fragment elaboration. researchgate.net

Key aspects of integrating 3,3-difluoroazepane into FBDD include:

Fragment Library Design: Creating a diverse library of fragments based on the 3,3-difluoroazepane scaffold.

Biophysical Screening: Employing techniques like X-ray crystallography and NMR spectroscopy to identify fragments that bind to target proteins. openaccessjournals.com

Structure-Guided Growth: Using the structural information from fragment-protein complexes to guide the linking or growing of fragments into more potent lead compounds. pharmacelera.com This approach can lead to the discovery of novel inhibitors for a variety of targets, including those involved in cancer and neurodegenerative diseases. wikipedia.orgnih.gov

Expanding Applications in Materials Science beyond Current Scope

The unique electronic and physical properties of fluorinated compounds make them valuable in materials science. numberanalytics.comresearchgate.net They are used in the development of materials with unique optical, electrical, and thermal properties, such as in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. numberanalytics.com

While the primary focus for this compound has been in the life sciences, its properties suggest potential applications in materials science. Future research could explore:

Polymer Chemistry: Incorporating the 3,3-difluoroazepane unit into polymer backbones to create novel fluorinated polymers with tailored properties.

Energetic Materials: The related compound 3,3-difluoroazetidine (B2684565) hydrochloride has been used in the synthesis of triazolyl polycyclic energetic materials to improve stability and density. ossila.com Similar applications could be investigated for 3,3-difluoroazepane derivatives.

Surface Coatings: The low surface energy associated with fluorinated compounds could be exploited to create non-stick or hydrophobic coatings. numberanalytics.com

In-depth Mechanistic Studies of Reactions Involving 3,3-Difluoroazepane

A deeper understanding of the reaction mechanisms involving 3,3-difluoroazepane is crucial for optimizing existing synthetic routes and developing new transformations. The presence of the gem-difluoro group can significantly influence the reactivity and regioselectivity of reactions.

Future mechanistic studies should focus on:

Computational Modeling: Using computational chemistry to model reaction pathways and transition states, providing insights into the role of the fluorine atoms.

Kinetic Studies: Performing kinetic experiments to determine reaction rates and elucidate the factors that control the reaction outcomes. For example, studies on the direct fluorination of fluoroelastomers have revealed a multi-stage reaction process. rsc.org

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques to identify and characterize reaction intermediates.

Addressing Challenges in the Synthesis and Handling of Fluorinated Heterocycles

Despite the significant progress in organofluorine chemistry, challenges remain in the synthesis and handling of fluorinated heterocycles.

Reagent Toxicity and Handling: Many fluorinating reagents are toxic and require specialized handling procedures. asiaiga.org The development of safer and more user-friendly fluorinating agents is an ongoing area of research. Metal-organic frameworks (MOFs) have been explored as a way to handle fluorinated gases as solid reagents, offering a safer alternative. nih.govnih.gov

Late-Stage Fluorination: The selective introduction of fluorine at a late stage in a synthetic sequence remains a significant challenge. tandfonline.com Developing robust and predictable late-stage fluorination methods for complex molecules containing the azepane ring is a key goal.

Environmental Concerns: The persistence of some fluorinated compounds in the environment has raised concerns. tandfonline.com Research into the environmental fate of fluorinated pharmaceuticals and the development of methods for their removal from wastewater are becoming increasingly important. tandfonline.com

| Challenge | Potential Solution |

| Hazardous Reagents | Development of safer fluorinating agents; Use of continuous flow chemistry; figshare.com Handling fluorinated gases as solids using MOFs. nih.govnih.gov |

| Late-Stage Fluorination | Development of new catalytic methods for selective C-F bond formation. tandfonline.com |

| Environmental Persistence | Research on the environmental degradation of fluorinated compounds; tandfonline.com Development of effective water treatment methods. tandfonline.com |

Q & A

Q. Table 1: Key Analytical Parameters for Purity Assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.